molecular formula C14H8ClFN2OS B5744370 [3-Chloro-4-[(2-fluorobenzoyl)amino]phenyl] thiocyanate

[3-Chloro-4-[(2-fluorobenzoyl)amino]phenyl] thiocyanate

Cat. No.: B5744370
M. Wt: 306.7 g/mol
InChI Key: PQHLRVNNKNJJNF-UHFFFAOYSA-N
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Description

[3-Chloro-4-[(2-fluorobenzoyl)amino]phenyl] thiocyanate is a chemical compound with the molecular formula C14H8ClFN2OS. It is a member of the thiocyanate family, characterized by the presence of a thiocyanate group (-SCN) attached to an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-4-[(2-fluorobenzoyl)amino]phenyl] thiocyanate typically involves the reaction of 3-chloro-4-aminophenyl thiocyanate with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-4-[(2-fluorobenzoyl)amino]phenyl] thiocyanate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of thiol derivatives.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

[3-Chloro-4-[(2-fluorobenzoyl)amino]phenyl] thiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-Chloro-4-[(2-fluorobenzoyl)amino]phenyl] thiocyanate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The thiocyanate group can also interact with metal ions in biological systems, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-Chloro-4-[(2-fluorobenzoyl)amino]phenyl] thiocyanate is unique due to the presence of both a thiocyanate group and a fluorobenzoyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

[3-chloro-4-[(2-fluorobenzoyl)amino]phenyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-11-7-9(20-8-17)5-6-13(11)18-14(19)10-3-1-2-4-12(10)16/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHLRVNNKNJJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)SC#N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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